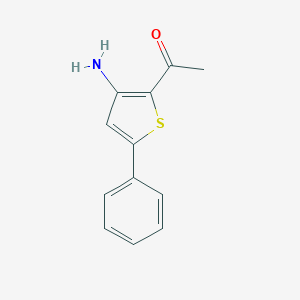

2-Acetyl-3-Amino-5-Phenylthiophene

Descripción general

Descripción

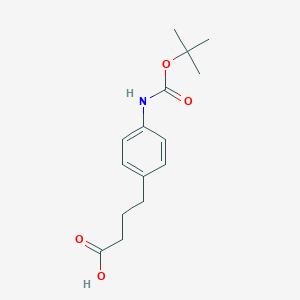

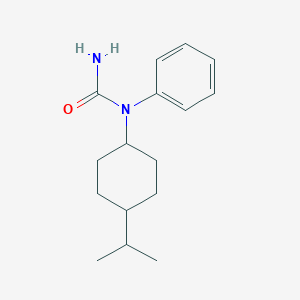

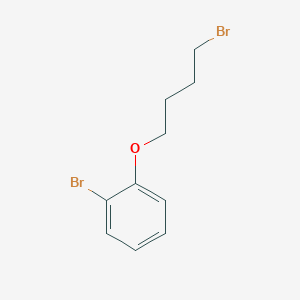

2-Acetyl-3-Amino-5-Phenylthiophene is a chemical compound with the molecular formula C12H11NOS . It has an average mass of 217.287 Da and a monoisotopic mass of 217.056137 Da . It is also known by other names such as BUTTPARK 36\18-36; 2-ACETYL-3-AMINO-5-PHENYLTHIOPHENE; 2-ACETYL-3-AMINO-5-PHENYLTHIOPHENE 97%; 2-Acetyl-3-amino-5-phenylthiophene,97%; 1-(3-amino-5-phenyl-2-thiophenyl)ethanone; Ethanone, 1-(3-aMino-5-phenyl-2-thienyl)-; 1-(3-AMINO-5-PHENYL-2-THIENYL)ETHAN-1-ONE .

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Field:

Organic chemistry and medicinal chemistry.

2-Acetyl-3-Amino-5-Phenylthiophene

serves as a valuable building block in the synthesis of various organic compounds. Researchers utilize it to create more complex molecules, including pharmaceuticals and bioactive compounds. Its aromatic ring system and functional groups make it versatile for designing novel drug candidates.

Experimental Procedures:

Results:

Electrochemical Sensors

Field:

Analytical chemistry and sensor technology.

Summary:

Researchers have explored the use of 2-Acetyl-3-Amino-5-Phenylthiophene as a sensing material for electrochemical sensors. Its redox properties and stability make it suitable for detecting specific analytes, such as heavy metals or organic pollutants.

Experimental Procedures:

Results:

Studies demonstrate successful detection of heavy metals (e.g., mercury, lead) and organic pollutants (e.g., phenols) with good sensitivity and selectivity .

Advanced Materials

Field:

Materials science and polymer chemistry.

Summary:

In materials research, 2-Acetyl-3-Amino-5-Phenylthiophene has been investigated for its potential in conducting polymers and optoelectronic devices. Its conjugated structure allows for charge transport and optical properties.

Experimental Procedures:

Results:

The compound contributes to the development of conductive polymers for applications in organic solar cells, field-effect transistors, and light-emitting diodes .

Biological Studies

Field:

Biochemistry and cell biology.

Summary:

Researchers explore the biological effects of 2-Acetyl-3-Amino-5-Phenylthiophene . It may exhibit anticancer, antimicrobial, or antioxidant properties.

Experimental Procedures:

Results:

Studies suggest potential anticancer activity and antioxidant effects. Further investigations are ongoing .

Photovoltaic Devices

Field:

Materials for solar energy conversion.

Summary:

Researchers investigate the compound’s suitability for organic photovoltaic devices (solar cells). Its absorption properties and energy levels are crucial for efficient light harvesting.

Experimental Procedures:

Results:

While not as extensively studied as other materials, preliminary results indicate promise for organic solar cell applications .

Safety And Hazards

Precautionary measures for handling 2-Acetyl-3-Amino-5-Phenylthiophene include washing face, hands, and any exposed skin thoroughly after handling. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-(3-amino-5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOJPMILKVSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384564 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Acetyl-3-Amino-5-Phenylthiophene | |

CAS RN |

105707-24-2 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105707-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)

![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)